molecular formula C13H13F3O B1327957 Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone CAS No. 898778-74-0

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Cat. No.: B1327957
CAS No.: 898778-74-0
M. Wt: 242.24 g/mol
InChI Key: BNCRSUQRVAHRMU-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is an organic compound with the molecular formula C₁₃H₁₃F₃O. It is characterized by the presence of a cyclobutyl ring and a trifluorophenyl group attached to an ethyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone typically involves the reaction of cyclobutylmagnesium bromide with 3,4,5-trifluorophenylacetyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 2-(2,4,6-trifluorophenyl)ethyl ketone
  • Cyclobutyl 2-(3,4-difluorophenyl)ethyl ketone
  • Cyclobutyl 2-(3,5-difluorophenyl)ethyl ketone

Uniqueness

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRSUQRVAHRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645040
Record name 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-74-0
Record name 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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